molecular formula C12H11ClN2O2 B13718290 Ethyl 2-Chloroquinazoline-4-acetate

Ethyl 2-Chloroquinazoline-4-acetate

Cat. No.: B13718290
M. Wt: 250.68 g/mol
InChI Key: SBNIPPLXERCQAX-UHFFFAOYSA-N
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Description

Ethyl 2-Chloroquinazoline-4-acetate is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Chloroquinazoline-4-acetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzoic acid derivatives with ethyl chloroformate under basic conditions, followed by cyclization to form the quinazoline ring . The reaction conditions often involve the use of solvents like toluene and bases such as cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Chloroquinazoline-4-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of Ethyl 2-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Ethyl 2-Chloroquinazoline-4-acetate can be compared with other similar compounds, such as:

These compounds share the quinazoline core but differ in their substituents, leading to variations in their chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Continued exploration of its properties and applications will likely yield new insights and innovations.

Properties

IUPAC Name

ethyl 2-(2-chloroquinazolin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-11(16)7-10-8-5-3-4-6-9(8)14-12(13)15-10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNIPPLXERCQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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